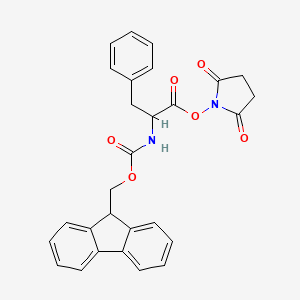
N-Fmoc-L-phenylalanine succinimido ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Fluorenylmethyloxycarbonyl-L-phenylalanine N-hydroxysuccinimide ester: (Fmoc-Phe-OSu) is a derivative of phenylalanine, an amino acid, and is widely used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which serves as a protecting group for the amino group of phenylalanine. This protecting group is base-labile, meaning it can be removed under basic conditions, making it highly useful in solid-phase peptide synthesis (SPPS).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Fmoc-Phe-OSu can be synthesized through the reaction of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) with the dicyclohexylammonium salt of N-hydroxysuccinimide . The reaction typically occurs in the presence of a base, such as triethylamine , to neutralize the hydrochloric acid formed during the reaction . The reaction conditions are generally mild, and the product can be purified through recrystallization or chromatography.
Industrial Production Methods: In industrial settings, the production of Fmoc-Phe-OSu follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale reactors allows for the efficient production of the compound. The reaction conditions are optimized to ensure high yield and purity, and the product is often subjected to rigorous quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions: Fmoc-Phe-OSu primarily undergoes substitution reactions, where the Fmoc group is introduced to the amino group of phenylalanine. The compound is also involved in deprotection reactions, where the Fmoc group is removed under basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Fmoc-Phe-OSu reacts with amines in the presence of a base, such as or , to form Fmoc-protected amino acids.
Deprotection Reactions: The Fmoc group is removed using in solvents like (DMF) or (DCM).
Major Products Formed: The major products formed from these reactions include Fmoc-protected amino acids and peptides, which are essential intermediates in peptide synthesis.
Applications De Recherche Scientifique
Chemistry: Fmoc-Phe-OSu is extensively used in the synthesis of peptides and proteins. It serves as a protecting group for the amino group, allowing for the stepwise assembly of peptides on a solid support. The compound is also used in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: In biological research, Fmoc-Phe-OSu is used to synthesize peptide-based probes and inhibitors. These compounds are valuable tools for studying enzyme activity, protein-protein interactions, and cellular signaling pathways.
Medicine: Fmoc-Phe-OSu is used in the development of peptide-based therapeutics. Peptides synthesized using this compound have applications in drug discovery, vaccine development, and targeted drug delivery systems.
Industry: In the pharmaceutical and biotechnology industries, Fmoc-Phe-OSu is used in the large-scale production of peptides and proteins. The compound is also used in the development of diagnostic assays and biosensors .
Mécanisme D'action
The mechanism of action of Fmoc-Phe-OSu involves the protection and deprotection of the amino group of phenylalanine. The Fmoc group is introduced through a nucleophilic substitution reaction, where the amino group attacks the highly reactive Fmoc-Cl. The Fmoc group is then removed under basic conditions, typically using piperidine, which neutralizes the dibenzofulvene byproduct .
Comparaison Avec Des Composés Similaires
- 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
- 9-Fluorenylmethyloxycarbonyl azide (Fmoc-N3)
- 9-Fluorenylmethyloxycarbonyl glycine (Fmoc-Gly-OSu)
Uniqueness: Fmoc-Phe-OSu is unique due to its specific application in protecting the amino group of phenylalanine. Compared to other Fmoc derivatives, Fmoc-Phe-OSu offers higher stability and efficiency in peptide synthesis. The presence of the phenylalanine moiety also provides additional functionality, making it suitable for a wide range of applications in chemistry, biology, and medicine .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O6/c31-25-14-15-26(32)30(25)36-27(33)24(16-18-8-2-1-3-9-18)29-28(34)35-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXHZQQUTCVLGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[[9-Acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-(2-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B13383096.png)
![2,2'-Diphenyl-[4,4']bi[[1,3]dioxanyl]-5,5'-diol](/img/structure/B13383103.png)
![7-[3-Hydroxy-2-(3-hydroxy-4,4-dimethyloct-1-enyl)-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B13383104.png)
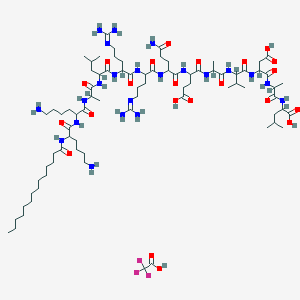

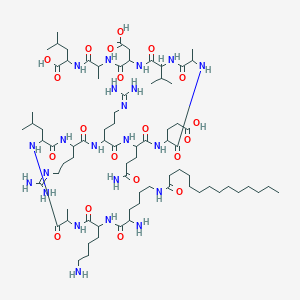
![1-{[(1-hexyl-1H-benzimidazol-2-yl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol](/img/structure/B13383134.png)
![2-[6-(Cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B13383137.png)
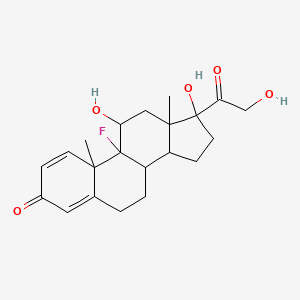
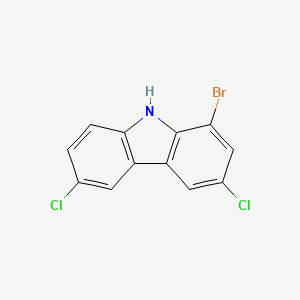
![2-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B13383160.png)
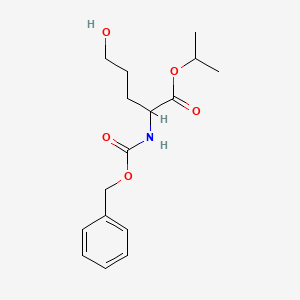
![9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-methylpropylamino)-1H-purin-6-one](/img/structure/B13383169.png)
